molecular formula C15H24N2O4S B7107688 N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide

Cat. No.: B7107688
M. Wt: 328.4 g/mol
InChI Key: QREUSJQWWUKHNA-ZFWWWQNUSA-N
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Description

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a cyclohexyl group, and a furan sulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S/c18-22(19,14-5-8-21-12-14)16-11-13-3-1-2-4-15(13)17-6-9-20-10-7-17/h5,8,12-13,15-16H,1-4,6-7,9-11H2/t13-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QREUSJQWWUKHNA-ZFWWWQNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNS(=O)(=O)C2=COC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)CNS(=O)(=O)C2=COC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with sulfuric acid, followed by cyclization.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate aldehyde or ketone.

    Sulfonamide Formation: The final step involves the reaction of the cyclohexylmethylmorpholine intermediate with furan-3-sulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]benzene-sulfonamide
  • N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]thiophene-3-sulfonamide

Uniqueness

N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]furan-3-sulfonamide is unique due to its specific combination of a morpholine ring, cyclohexyl group, and furan sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

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